C-131,2,3,6,7,8-HxCDD
Overview
Description
C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, a class of compounds known for their environmental persistence and toxicity. This compound is often detected in domestic meat and poultry and is used as a standard for environmental testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. High-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) are often employed to ensure the purity and specificity of the compound .
Industrial Production Methods
Industrial production methods for C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin are not commonly documented due to its toxic nature. it is often produced as a by-product in the manufacturing of pesticides and during the incineration of chlorine-containing substances .
Chemical Reactions Analysis
Types of Reactions
C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more toxic congeners.
Reduction: This reaction can potentially detoxify the compound.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure specificity .
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins, which can vary in their toxicity and environmental impact .
Scientific Research Applications
C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is widely used in scientific research for:
Environmental Testing: It serves as a standard for detecting and quantifying dioxins in environmental samples.
Toxicology Studies: Researchers study its effects on living organisms to understand its toxicity and mechanisms of action.
Chemical Analysis: It is used to develop and validate analytical methods for detecting dioxins in various matrices.
Mechanism of Action
C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AH receptor). This binding initiates a cascade of cellular events, leading to changes in gene expression and potentially toxic effects. The AH receptor plays a role in various physiological processes, including rhythmic functions and organ development .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
Uniqueness
C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin is unique due to its specific chlorination pattern, which affects its binding affinity to the AH receptor and its overall toxicity. This makes it a critical compound for studying the toxicological effects of dioxins .
Properties
IUPAC Name |
1,2,3,6,7,8-hexachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLUIPQDHHPDJJ-WCGVKTIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911304 | |
Record name | 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109719-81-5 | |
Record name | 1,2,3,6,7,8-HxCDD-13C12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 109719-81-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.